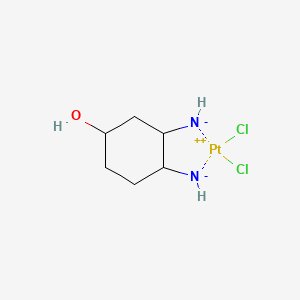
Dichloro(3,4-diaminocyclohexanol-N,N')platinum
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloro(3,4-diaminocyclohexanol-N,N’)platinum is a platinum-based compound known for its potential applications in various fields, including medicinal chemistry and catalysis. This compound is characterized by the presence of two chlorine atoms and a 3,4-diaminocyclohexanol ligand coordinated to a platinum center.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(3,4-diaminocyclohexanol-N,N’)platinum typically involves the reaction of platinum precursors with 3,4-diaminocyclohexanol. One common method includes the reaction of potassium tetrachloroplatinate with 3,4-diaminocyclohexanol in an aqueous medium, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of Dichloro(3,4-diaminocyclohexanol-N,N’)platinum may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as efficient purification techniques to meet industrial standards .
化学反应分析
Types of Reactions
Dichloro(3,4-diaminocyclohexanol-N,N’)platinum can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other ligands.
Oxidation and Reduction Reactions: The platinum center can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, phosphines, and thiols. These reactions typically occur under mild conditions with the use of solvents like dichloromethane or ethanol.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used to oxidize or reduce the platinum center, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-coordinated platinum complexes, while reduction reactions can produce lower oxidation state platinum species .
科学研究应用
Dichloro(3,4-diaminocyclohexanol-N,N’)platinum has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties, similar to other platinum-based drugs like cisplatin.
Catalysis: The compound can act as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Material Science: It is used in the development of new materials with unique properties, such as conductive polymers and nanomaterials.
作用机制
The mechanism of action of Dichloro(3,4-diaminocyclohexanol-N,N’)platinum involves its interaction with biological molecules. In medicinal applications, the compound can bind to DNA, leading to the formation of DNA adducts that inhibit DNA replication and transcription, ultimately causing cell death. The platinum center plays a crucial role in these interactions, facilitating the formation of covalent bonds with nucleophilic sites on DNA .
相似化合物的比较
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Oxaliplatin: Another platinum-based drug with a different ligand structure.
Carboplatin: A platinum compound with a cyclobutane dicarboxylate ligand.
Uniqueness
Dichloro(3,4-diaminocyclohexanol-N,N’)platinum is unique due to its specific ligand structure, which can influence its reactivity and biological activity. Compared to cisplatin and oxaliplatin, this compound may offer different pharmacokinetic properties and reduced side effects, making it a promising candidate for further research .
属性
分子式 |
C6H12Cl2N2OPt |
|---|---|
分子量 |
394.16 g/mol |
IUPAC 名称 |
(2-azanidyl-4-hydroxycyclohexyl)azanide;dichloroplatinum(2+) |
InChI |
InChI=1S/C6H12N2O.2ClH.Pt/c7-5-2-1-4(9)3-6(5)8;;;/h4-9H,1-3H2;2*1H;/q-2;;;+4/p-2 |
InChI 键 |
YBLVVYDOTULPMJ-UHFFFAOYSA-L |
规范 SMILES |
C1CC(C(CC1O)[NH-])[NH-].Cl[Pt+2]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


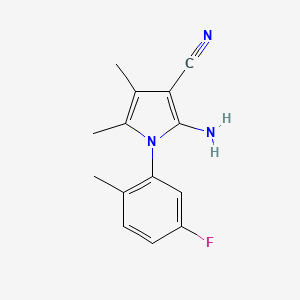
![2-(Chloromethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B15208385.png)

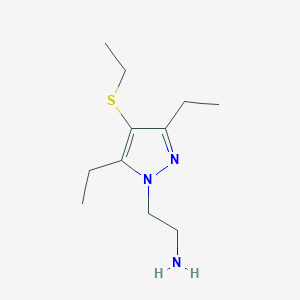
![[1,2,4]Triazolo[4,3-a]pyridine-5-thiol](/img/structure/B15208406.png)
![2-[(2E)-2-(quinolin-4-ylmethylidene)hydrazinyl]benzoic acid](/img/structure/B15208416.png)
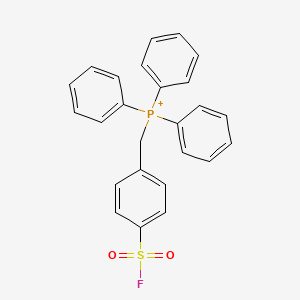

![2-(Aminomethyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B15208430.png)
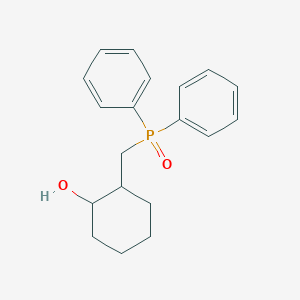
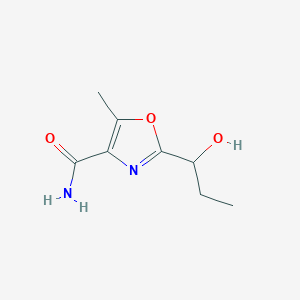
![3-(4-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15208452.png)
![2-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B15208455.png)
![4-[5-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzene-1-sulfonamide](/img/structure/B15208467.png)
